molecular formula C22H27NO4 B7765613 Corydalin CAS No. 6018-35-5

Corydalin

Cat. No.: B7765613
CAS No.: 6018-35-5
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corydaline is a pharmacologically active isoquinoline alkaloid isolated from the tubers of Corydalis yanhusuo . This compound exhibits diverse biological activities, making it a valuable tool for neuroscientific and pharmacological research. Its primary mechanism of action includes the inhibition of acetylcholinesterase (AChE), with studies reporting an IC50 value of 15 μM . By modulating cholinergic signaling, Corydaline serves as a key compound for investigating cognitive function and related disorders. Beyond its neuroactive properties, Corydaline demonstrates significant anti-nociceptive effects, supporting its research value in the study of pain pathways . It has also been shown to modulate gastrointestinal motility, increasing gastric emptying in experimental models . Recent preclinical studies highlight its potential in investigating autoimmune conditions, as Corydaline was found to attenuate osteolysis in rheumatoid arthritis models by mitigating reactive oxygen species (ROS) production and suppressing the calcineurin-Nfatc1 signaling pathway . Furthermore, it exhibits nematocidal activity and inhibits thrombin-induced platelet aggregation in vitro . Researchers can utilize this high-purity compound to explore these multifaceted mechanisms and applications in a laboratory setting. This product is designated For Research Use Only.

Properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRXLJTYQVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975602
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-69-4, 6018-35-5
Record name Corydaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-298182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Corydaline can be synthesized through various chemical routes. One common method involves the extraction and purification of alkaloids from Corydalis yanhusuo using solvents like ethanol. The optimal extraction process includes refluxing with 70% ethanol and subsequent purification using macroporous adsorption resin .

Industrial Production Methods

Industrial production of corydaline typically involves large-scale extraction from Corydalis yanhusuo tubers. The process includes multiple steps of extraction, purification, and concentration to obtain a high yield of corydaline. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Corydaline undergoes various chemical reactions, including:

    Oxidation: Corydaline can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in corydaline.

    Substitution: Substitution reactions can introduce new functional groups into the corydaline molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of corydaline with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Pharmacological Properties

Corydaline exhibits a range of biological activities, making it a subject of interest in therapeutic applications:

  • Antiacetylcholinesterase Activity : Corydaline has been identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 15 μM. This property suggests potential use in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
  • Gastrointestinal Motility : Research indicates that corydaline enhances gastric emptying and small intestinal transit. In rat models, it significantly improved gastric accommodation and reduced delayed gastric emptying, suggesting its potential as a prokinetic agent for functional dyspepsia .
  • Antinociceptive Effects : Corydaline has demonstrated significant pain-relieving properties in animal models. Studies have shown that it can reduce pain responses via mu-opioid receptor (MOR) activation without the adverse effects commonly associated with traditional opioids .
  • Anti-allergic and Anti-inflammatory Activities : It exhibits anti-allergic effects by inhibiting mast cell degranulation and shows promise in reducing inflammation, making it a candidate for treating allergic conditions .

Clinical Applications

Corydaline is currently being explored in clinical settings for various conditions:

  • Functional Dyspepsia : As part of the formulation DA-9701, which combines extracts from Pharbitidis semen and Corydalis tuber, corydaline is undergoing trials to evaluate its efficacy in treating gastrointestinal disorders .
  • Pain Management : Its role as a MOR agonist positions corydaline as a potential alternative to conventional analgesics, particularly for chronic pain management without the risk of addiction associated with opioids .

Case Studies and Research Findings

Several studies have documented the effects and applications of corydaline:

StudyFocusFindings
Lee et al. (2010)Gastric MotilityCorydaline significantly increased gastric emptying and relaxation in rat models .
Wang et al. (2010)Pain ReliefDemonstrated antinociceptive effects comparable to morphine without sedation or motor impairment .
Zhang et al. (2016)Platelet AggregationInhibited thrombin-induced platelet aggregation, suggesting cardiovascular protective effects .

Mechanism of Action

Corydaline exerts its effects through multiple molecular targets and pathways. It inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This mechanism is beneficial for conditions like Alzheimer’s disease. Additionally, corydaline interacts with opioid receptors, providing analgesic effects. It also modulates gastrointestinal motility by acting on smooth muscle cells .

Comparison with Similar Compounds

Mu-Opioid Receptor (MOR) Agonism

  • Corydaline vs. Corydine: Both alkaloids are MOR agonists identified via pharmacophore-based virtual screening. In vivo, subcutaneous administration of corydaline (10 mg/kg) reduced acetic acid-induced writhing in mice by 59%, while corydine (5 mg/kg) achieved 51% inhibition. Despite weaker MOR binding affinity (Ki = 1,230 nM for corydaline vs.
  • Comparison with Morphine :
    Corydaline is ~20-fold less potent than morphine (0.5 mg/kg) in analgesia but exhibits biased agonism, avoiding β-arrestin2 recruitment linked to respiratory depression and constipation .

Enzyme Inhibition

  • Cytochrome P450 (CYP) Inhibition: Corydaline is a competitive inhibitor of CYP2C19 (Ki = 1.7 μM) and non-competitive inhibitor of CYP2C9 (Ki = 7.1 μM), stronger than berberine (CYP2D6 IC₅₀ = 49.4 μM) and palmatine (CYP2D6 IC₅₀ = 92.6 μM) .
  • Acetylcholinesterase (AChE) Inhibition :
    Corydaline and its precursor deshydrocorydaline inhibit AChE with potency comparable to galantamine, a clinical AChE inhibitor .

Neuroprotection and Toxicity

Unlike synephrine or trigonelline, corydaline failed to inhibit α-synuclein fibril formation or protect against neurotoxicity in neuroblastoma cells, indicating divergent mechanisms from other alkaloids .

Structural and Metabolic Differences

Structural Features

Compound Core Structure Key Functional Groups
Corydaline Tetrahydroisoquinoline Four methoxy groups
Corydine Benzylisoquinoline Three methoxy groups
Berberine Protoberberine Quaternary ammonium group

Corydaline’s methoxy groups enhance lipophilicity and receptor binding, while berberine’s charged structure limits blood-brain barrier penetration .

Metabolism

Data Tables

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiles

Parameter Corydaline Corydine Berberine
MOR EC₅₀ (nM) 1,450 720 N/A
CYP2C19 Ki (μM) 1.7 Not reported 49.4 (CYP2D6)
AChE IC₅₀ (μM) 0.8* Not reported 1.2
BBB Penetration Yes Yes No

*Data for deshydrocorydaline .

Table 2: Structural Comparison of Isoquinoline Alkaloids

Compound Molecular Formula Molecular Weight Key Structural Feature
Corydaline C₂₂H₂₇NO₄ 369.45 Tetrahydroisoquinoline, 4 methoxy
Corydine C₂₀H₂₃NO₄ 341.40 Benzylisoquinoline, 3 methoxy
Berberine C₂₀H₁₈NO₄⁺ 336.37 Quaternary ammonium, planar

Biological Activity

Corydaline, an isoquinoline alkaloid derived from the medicinal plant Corydalis yanhusuo, exhibits a wide range of biological activities that have garnered significant interest in pharmacological research. This article delves into the compound's various biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Corydaline is characterized by its ability to interact with multiple biological targets, which contributes to its diverse pharmacological effects. Notably, it acts as an acetylcholinesterase inhibitor , with an IC50 value of approximately 15 μM, indicating its potential utility in treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission . Additionally, corydaline has shown antiallergic and antinociceptive properties, suggesting its role in pain management and allergy treatment .

Inhibition of Cytochrome P450 Enzymes

A significant aspect of corydaline's biological activity is its inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. Research indicates that corydaline inhibits several CYP enzymes, including CYP2C19 and CYP2C9, with Ki values of 1.7 μM and 7.0 μM respectively . This inhibition could lead to potential drug-drug interactions, necessitating careful consideration in clinical settings.

Enzyme Ki (μM) Effect
CYP2C191.7Inhibition of S-mephenytoin metabolism
CYP2C97.0Inhibition of diclofenac metabolism
UGT1A157.6Moderate inhibition
UGT1A937.3Moderate inhibition

Biological Activities

Corydaline exhibits a variety of biological activities that can be categorized as follows:

1. Gastrointestinal Modulation

  • Corydaline enhances gastric emptying and increases small intestine transit speed in animal models . This property makes it a candidate for treating functional dyspepsia.

2. Antinociceptive Effects

  • In preclinical studies, corydaline has demonstrated significant pain-relieving effects through its action on the mu-opioid receptor (MOR). It has been shown to reduce writhing behavior in mice models when administered at doses of 5 to 10 mg/kg .

3. Antiparasitic Activity

  • Corydaline has been evaluated for its nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis, showing effective paralysis at concentrations of 18 μM and 30 μM respectively .

4. Antiallergic Effects

  • The compound has exhibited antiallergic activity by inhibiting mast cell-dependent smooth muscle contraction . This suggests potential applications in allergic conditions.

Case Studies and Clinical Applications

Recent studies have highlighted the therapeutic potential of corydaline in various medical contexts:

  • Functional Dyspepsia : Clinical trials are underway to evaluate the efficacy of corydaline in patients suffering from functional dyspepsia, focusing on its gastrointestinal motility-enhancing effects .
  • Pain Management : Given its antinociceptive properties and mechanism as a mu-opioid receptor agonist, corydaline is being explored as an alternative analgesic with potentially fewer side effects compared to traditional opioids .

Q & A

Q. What are the primary biological targets and mechanisms of action of corydaline in experimental models?

Corydaline exhibits multi-target activity:

  • AChE inhibition : IC50 of 226 μM, validated via Ellman’s assay in vitro .
  • μ-opioid receptor agonism : Ki of 1.23 μM, measured using radioligand binding assays .
  • Antiviral activity : Inhibits EV71 replication (IC50 = 25.23 μM) by suppressing COX-2 expression and JNK/P38 MAPK phosphorylation, but not ERK .
  • Gastroprokinetic effects : Accelerates gastric emptying in rat models via dopamine D2 receptor modulation . Methodological Note: Use receptor-binding assays (e.g., competitive displacement) for target validation and qPCR/Western blotting for pathway analysis.

Q. What are the standard analytical methods for quantifying corydaline in plant extracts or biological samples?

  • HPLC-UV : Baseline separation using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) at 280 nm .
  • LC-MS/MS : Enhances sensitivity for pharmacokinetic studies; use ESI+ mode with m/z 369.2 → 178.1 transitions .
  • Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) for plasma/tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in corydaline’s metabolic pathways between in vitro and in vivo models?

  • Conflict : Rat hepatic microsomes show gender-dependent CYP-mediated metabolism (e.g., male-specific CYP2C11), while human microsomes exhibit no such variation .
  • Resolution :
  • Use species-specific hepatocytes for in vitro metabolism studies.
  • Cross-validate findings with humanized liver models or clinical samples.
  • Apply UPLC-QTOF-MS to identify species-specific metabolites (e.g., O-desmethylcorydaline derivatives) .

Q. What experimental designs are optimal for evaluating corydaline’s dual role in pain modulation (opioid agonism) and gastrointestinal motility?

  • Integrated approach :
  • In vitro : Simultaneously assess μ-opioid receptor binding (radioligand assays) and smooth muscle contraction (isolated tissue baths) .
  • In vivo : Use opioid receptor knockout mice to isolate gastroprokinetic effects from analgesic pathways .
  • Data analysis : Multivariate regression to disentangle dose-dependent vs. target-specific effects.

Q. How do methodological variations in MAPK pathway analysis impact interpretations of corydaline’s antiviral efficacy?

  • Key contradiction : Corydaline inhibits JNK/P38 phosphorylation but not ERK in EV71-infected cells .
  • Methodological considerations :
  • Standardize cell lines (e.g., Vero vs. RD cells) and viral titers.
  • Use phospho-specific antibodies with controlled exposure times to avoid saturation artifacts.
  • Pair Western blotting with functional assays (e.g., luciferase reporter genes for MAPK activity) .

Q. What strategies mitigate bias in systematic reviews of corydaline’s cytochrome P450 inhibition profiles?

  • Follow PRISMA guidelines:
  • Include/exclude studies based on enzyme source (e.g., human vs. rat microsomes) and assay type (fluorometric vs. LC-MS) .
  • Assess risk of bias via QUADAS-2 for in vitro studies .
  • Meta-analyze IC50 values using random-effects models to account for inter-study heterogeneity .

Methodology-Focused Questions

Q. How should researchers address gender disparities in corydaline pharmacokinetics observed in preclinical studies?

  • Finding : Female rats show 46.4% higher AUC than males due to reduced CYP2C11/CYP3A2 activity .
  • Recommendations :
  • Include both genders in preclinical trials, with stratified pharmacokinetic analysis.
  • Use humanized CYP2C9/3A4 models to assess translational relevance .

Q. What in vivo models best replicate corydaline’s gastroprokinetic effects for functional dyspepsia research?

  • Validated models :
  • Apomorphine-induced delayed gastric emptying in rats : Oral corydaline (10 mg/kg) restores motility via dopamine D2 modulation .
  • Pressure-volume curves in gastric accommodation assays : Measure compliance changes with intragastric balloons .
    • Endpoint selection : Combine scintigraphy for gastric emptying rates with plasma metabolomics to track corydaline exposure .

Data Interpretation & Reproducibility

Q. Why do conflicting results arise in corydaline’s inhibition of thrombin-induced platelet aggregation?

  • Conflict : IC50 ranges from 54.16 μg/ml (in vitro) to no effect in ex vivo models .
  • Critical factors :
  • Dose timing : Pre-incubation with thrombin vs. co-administration.
  • Matrix effects : Plasma proteins (e.g., albumin) may bind corydaline, reducing free concentration .
    • Solution : Use washed platelets and standardized agonist concentrations (e.g., 0.1 U/ml thrombin) .

Q. How can researchers enhance reproducibility in corydaline’s solubility and stability protocols?

  • Solvent guidelines :
  • Stock solutions : Prepare in DMSO (5 mg/ml), then dilute in PBS (max 0.16 mg/ml) to avoid precipitation .
  • Storage : Aliquot at -80°C for ≤3 months; avoid freeze-thaw cycles .
  • Stability testing : Monitor degradation via HPLC at 0, 24, and 48 hours under experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corydalin
Reactant of Route 2
Corydalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.